molecular formula C16H16ClFN2O3S B3933184 N~1~-(4-chlorobenzyl)-N~2~-(2-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide

N~1~-(4-chlorobenzyl)-N~2~-(2-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide

Cat. No. B3933184
M. Wt: 370.8 g/mol
InChI Key: YNCBORNGUHDANL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N~1~-(4-chlorobenzyl)-N~2~-(2-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide, also known as ABT-639, is a selective T-type calcium channel blocker. It is a potent and highly selective compound that has been extensively studied for its potential use in treating various diseases.

Mechanism of Action

N~1~-(4-chlorobenzyl)-N~2~-(2-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide selectively blocks T-type calcium channels, which are involved in the regulation of neuronal excitability. By blocking these channels, N~1~-(4-chlorobenzyl)-N~2~-(2-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide reduces neuronal excitability and prevents the generation of abnormal electrical activity in the brain. This mechanism of action is believed to underlie the antiepileptic, analgesic, and anxiolytic effects of N~1~-(4-chlorobenzyl)-N~2~-(2-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide.
Biochemical and Physiological Effects:
N~1~-(4-chlorobenzyl)-N~2~-(2-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce the frequency and severity of seizures in animal models of epilepsy. N~1~-(4-chlorobenzyl)-N~2~-(2-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide has also been shown to reduce pain in animal models of neuropathic pain and migraine. Additionally, N~1~-(4-chlorobenzyl)-N~2~-(2-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide has been shown to reduce anxiety-like behavior in animal models of anxiety disorders.

Advantages and Limitations for Lab Experiments

N~1~-(4-chlorobenzyl)-N~2~-(2-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide has several advantages for lab experiments. It is a highly selective compound that can be used to selectively block T-type calcium channels in various tissues and organs. N~1~-(4-chlorobenzyl)-N~2~-(2-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide is also highly potent, which allows for the use of lower concentrations in experiments. However, N~1~-(4-chlorobenzyl)-N~2~-(2-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide has several limitations. It is a relatively new compound, and its long-term effects and safety profile are not well understood. Additionally, N~1~-(4-chlorobenzyl)-N~2~-(2-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide has a short half-life, which may limit its use in certain experiments.

Future Directions

The potential use of N~1~-(4-chlorobenzyl)-N~2~-(2-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide in treating various diseases has generated significant interest in the scientific community. There are several future directions for research on N~1~-(4-chlorobenzyl)-N~2~-(2-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide. One direction is to further investigate the long-term effects and safety profile of N~1~-(4-chlorobenzyl)-N~2~-(2-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide. Another direction is to explore the potential use of N~1~-(4-chlorobenzyl)-N~2~-(2-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide in treating other neurological disorders, such as Parkinson's disease and Alzheimer's disease. Additionally, there is a need to develop more selective and potent T-type calcium channel blockers that can be used in combination with N~1~-(4-chlorobenzyl)-N~2~-(2-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide to enhance its therapeutic effects.

Scientific Research Applications

N~1~-(4-chlorobenzyl)-N~2~-(2-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide has been extensively studied for its potential use in treating various diseases. It has been shown to have antiepileptic, analgesic, and anxiolytic effects in preclinical studies. N~1~-(4-chlorobenzyl)-N~2~-(2-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide has also been studied for its potential use in treating neuropathic pain, migraine, and anxiety disorders.

properties

IUPAC Name

N-[(4-chlorophenyl)methyl]-2-(2-fluoro-N-methylsulfonylanilino)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClFN2O3S/c1-24(22,23)20(15-5-3-2-4-14(15)18)11-16(21)19-10-12-6-8-13(17)9-7-12/h2-9H,10-11H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNCBORNGUHDANL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N(CC(=O)NCC1=CC=C(C=C1)Cl)C2=CC=CC=C2F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClFN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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